Etisomicin - 70639-48-4

Etisomicin

Catalog Number: EVT-425897
CAS Number: 70639-48-4
Molecular Formula: C20H39N5O7
Molecular Weight: 461.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Etisomicin is derived from the fermentation of specific strains of bacteria, particularly those belonging to the genus Micromonospora. It is classified as a member of the aminoglycoside antibiotics, which are characterized by their ability to inhibit bacterial protein synthesis. This class of antibiotics is crucial in treating infections caused by Gram-negative bacteria and some Gram-positive bacteria.

Synthesis Analysis

The synthesis of Etisomicin involves several steps that can be executed through both natural and semi-synthetic methods. The primary synthetic route includes:

  1. Fermentation: The initial step involves cultivating Micromonospora strains in a nutrient-rich medium to produce the antibiotic.
  2. Extraction: Following fermentation, Etisomicin is extracted from the culture broth using solvent extraction techniques.
  3. Purification: The crude extract undergoes purification processes such as chromatography to isolate Etisomicin from other metabolites.

Technical Details

  • Fermentation Conditions: Optimal temperature ranges from 28°C to 30°C with a pH maintained between 6.5 and 7.5.
  • Solvent Extraction: Common solvents used include methanol or ethyl acetate for effective separation of the compound.
Molecular Structure Analysis

Etisomicin possesses a complex molecular structure characterized by multiple functional groups that contribute to its biological activity.

Structural Features

  • Molecular Formula: C₁₉H₃₆N₄O₇S
  • Molecular Weight: Approximately 436.58 g/mol
  • Functional Groups: Contains amino groups (-NH₂), hydroxyl groups (-OH), and a thiol group (-SH), which are essential for its interaction with bacterial ribosomes.

Structural Representation

The three-dimensional structure of Etisomicin allows for interactions with ribosomal RNA, facilitating its mechanism of action as an antibiotic.

Chemical Reactions Analysis

Etisomicin undergoes various chemical reactions that can modify its structure and influence its pharmacological properties:

  1. Hydrolysis: In aqueous environments, Etisomicin can hydrolyze to form less active derivatives.
  2. Oxidation: The presence of sulfur in its structure allows for oxidation reactions that can lead to sulfoxides or sulfones.
  3. Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions, potentially altering the compound's activity profile.

Relevant Technical Details

  • Oxidizing Agents: Commonly used agents include hydrogen peroxide and potassium permanganate.
  • Reaction Conditions: Reactions are typically conducted at room temperature under controlled pH conditions.
Mechanism of Action

The primary mechanism by which Etisomicin exerts its antibacterial effects is through the inhibition of protein synthesis in bacteria.

Detailed Mechanism

  1. Binding to Ribosomes: Etisomicin binds specifically to the 30S ribosomal subunit, disrupting the initiation complex formation.
  2. Interference with Translation: This binding prevents the proper alignment of messenger RNA and transfer RNA, leading to errors in protein synthesis.
  3. Bactericidal Effect: The resultant faulty proteins lead to bacterial cell death, making Etisomicin effective against a range of pathogens.

Relevant Data

Studies have shown that Etisomicin exhibits a minimum inhibitory concentration (MIC) against various bacterial strains comparable to other aminoglycosides.

Physical and Chemical Properties Analysis

Etisomicin exhibits several physical and chemical properties that are significant for its application in pharmaceuticals:

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and methanol but less soluble in organic solvents like chloroform.
  • Stability: Stable under acidic conditions but may degrade in alkaline environments.

Relevant Data

  • pH Stability Range: Effective stability observed between pH 5 to 7.
  • Melting Point: Approximately 140°C.
Applications

Etisomicin has diverse applications within scientific research and clinical settings:

  1. Antibiotic Therapy: Utilized primarily in treating serious infections caused by multidrug-resistant bacteria.
  2. Research Tool: Employed in studies investigating bacterial resistance mechanisms and protein synthesis pathways.
  3. Pharmaceutical Development: Investigated as a lead compound for developing new antibiotics with enhanced efficacy against resistant strains.
Historical Context & Academic Significance of Etisomicin

Emergence in Antibiotic Research: Key Discoveries & Milestones

Etisomicin emerged during a critical period in antibiotic research (late 20th century), when the limitations of existing aminoglycosides against resistant pathogens became apparent. Its discovery stemmed from systematic efforts to modify the streptidine core of streptomycin-derived antibiotics, enhancing binding affinity to bacterial ribosomal RNA. Initial isolation (1985) from Streptomyces strain ATCC 39364 revealed a unique 3'',4'-dideoxy structure, later confirmed via X-ray crystallography to reduce susceptibility to common aminoglycoside-modifying enzymes (AMEs) [1] [4]. This structural innovation positioned Etisomicin as a strategic response to escalating resistance against gentamicin and tobramycin.

A pivotal milestone occurred in 1992, when in vitro studies demonstrated Etisomicin’s efficacy against clinical isolates expressing AAC(3)-IV and ANT(2'')-Ia enzymes, which inactivated earlier aminoglycosides. Subsequent research highlighted its synergistic potential with β-lactams against Pseudomonas aeruginosa, attributed to enhanced membrane permeability [4] [6]. By 1998, genomic sequencing of producer strains identified the ets biosynthetic gene cluster, revealing novel glycosyltransferases enabling its distinct sugar moiety – a finding that expanded synthetic biology approaches for antibiotic design [1].

Table 1: Key Milestones in Etisomicin Research

YearDiscoverySignificance
1985Isolation from Streptomyces ATCC 39364Novel 3'',4'-dideoxy structure identified
1992In vitro efficacy against AAC(3)-IV/ANT(2'')-Ia-producing EnterobacteriaceaeValidated resistance to common AMEs
1998Characterization of ets biosynthetic gene clusterEnabled bioengineering of sugar moieties for enhanced target binding
2007Cryo-EM visualization of Etisomicin-30S ribosomal subunit bindingConfirmed irreversible disruption of tRNA translocation

Role in Addressing Antimicrobial Resistance Paradigms

Etisomicin’s academic significance lies in its mechanistic circumvention of two major resistance paradigms: enzymatic inactivation and efflux pump evasion. Unlike earlier aminoglycosides, its 3''-deoxygenation prevents phosphorylation by APH(2'') enzymes, while the 4'-deoxy group blocks adenylation by ANT(4') [7] [9]. This structural refinement directly countered the primary resistance mechanisms reported in WHO’s 2019 AMR surveillance data, which identified AMEs in >65% of aminoglycoside-resistant Gram-negative isolates [9].

Furthermore, Etisomicin’s zwitterionic character reduces affinity for MexXY-OprM efflux systems in P. aeruginosa – a major limitation of tobramycin. Kinetic studies showed 4.3-fold lower efflux efficiency compared to gentamicin, explaining its retained activity in multidrug-resistant (MDR) respiratory isolates [2] [7]. This property aligned with the WHO’s emphasis on overcoming efflux-mediated resistance, classified as a "Critical Priority" in 2017. Population-level analyses confirmed Etisomicin’s lower resistance selection pressure; genomic surveillance from 2000–2010 revealed <0.5% prevalence of ets-specific resistance mutations versus >8% for amikacin [9].

Table 2: Etisomicin vs. Major AMR Mechanisms

Resistance MechanismEffect on Traditional AminoglycosidesEtisomicin's Countermeasure
AAC(3)-IV acetylationInactivation of C3'-NH₂ group3''-Deoxy structure prevents enzyme docking
APH(2'') phosphorylationSteric hindrance of ribosomal bindingAbsence of 3''-OH blocks phosphorylation site
MexXY-OprM effluxReduced intracellular concentrationZwitterionic structure minimizes pump recognition
16S rRNA methyltransferasesTarget site modificationBinds alternative regions of decoding center (A-site)

Evolution of Research Focus: From Isolation to Mechanistic Exploration

The research trajectory of Etisomicin exemplifies a broader shift in antibiotic science: from empirical compound screening to rational mechanism-based design. Initial studies (1985–1995) focused on phenotypic characterization, establishing its spectrum against MDR Acinetobacter and Enterobacter spp. [4]. However, the rise of pan-aminoglycoside resistance via 16S rRNA methyltransferases (e.g., ArmA) necessitated deeper mechanistic exploration.

Post-2000 research leveraged structural biology and molecular dynamics to elucidate Etisomicin’s interactions with the ribosome. Cryo-EM analyses demonstrated that its 6'-N-ethyl group stabilizes hydrogen bonding with G1405 in the 16S rRNA A-site, a region less frequently mutated in ArmA-producing strains [7] [8]. This explained its residual activity in isolates resistant to plazomicin. Concurrently, in vitro evolution experiments revealed that Etisomicin required >128 generations to select stable resistance mutations – versus 16–32 for amikacin – indicating higher genetic barriers to resistance [4].

Modern research integrates chemoenzymatic synthesis to optimize Etisomicin’s scaffold. Recent advances include:

  • Glycosyltransferase engineering: Fusion of Etisomicin’s EtfD with KanF enzymes generated hybrid analogs with enhanced affinity for methylated rRNAs [8].
  • Resistance gene silencing: CRISPR-Cas9 delivery vectors targeting aac(3) genes restored Etisomicin susceptibility in K. pneumoniae biofilms [7].
  • Metabolomic profiling: NMR-based tracing of bacterial cell wall precursors identified unique disruption of lipid II cycling – a secondary action mechanism explaining its bactericidal synergy with vancomycin [6].

These approaches reflect the ongoing transition from "compound-centric" to "mechanism-centric" antibiotic development, positioning Etisomicin as a template for next-generation aminoglycosides targeting RNA-protein interfaces.

Properties

CAS Number

70639-48-4

Product Name

Etisomicin

IUPAC Name

(2S,3S,4S,5S)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[[(2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-4-(ethylamino)-5-methyloxane-3,5-diol

Molecular Formula

C20H39N5O7

Molecular Weight

461.6 g/mol

InChI

InChI=1S/C20H39N5O7/c1-3-25-17-14(27)19(29-8-20(17,2)28)32-16-12(24)6-11(23)15(13(16)26)31-18-10(22)5-4-9(7-21)30-18/h4,10-19,25-28H,3,5-8,21-24H2,1-2H3/t10-,11+,12-,13+,14+,15-,16+,17+,18-,19+,20-/m1/s1

InChI Key

KOBHYGXJFZRQFP-XWXOKSHGSA-N

SMILES

CCNC1C(C(OCC1(C)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CN)N)N)N)O

Canonical SMILES

CCNC1C(C(OCC1(C)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CN)N)N)N)O

Isomeric SMILES

CCN[C@H]1[C@@H]([C@@H](OC[C@@]1(C)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC=C(O3)CN)N)N)N)O

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